molecular formula C25H28N2O5 B2999874 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888447-51-6

3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Numéro de catalogue B2999874
Numéro CAS: 888447-51-6
Poids moléculaire: 436.508
Clé InChI: OYBXNRGOKCJBOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, also known as C16, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent in various diseases. This compound belongs to the class of benzofuran derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Mécanisme D'action

The exact mechanism of action of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is not fully understood, but several studies have suggested that it exerts its biological activities by targeting various molecular pathways. For instance, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the synthesis of pro-inflammatory mediators. Additionally, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to exhibit several biochemical and physiological effects in various in vitro and in vivo studies. For instance, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages. Additionally, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to reduce the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator, in carrageenan-induced rat paw edema model. 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has also been found to induce apoptosis in various cancer cell lines by activating the caspase-dependent pathway.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide in lab experiments is its wide range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to exhibit low toxicity in various in vitro and in vivo studies, which makes it a safe compound for further investigation. However, one of the limitations of using 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide in lab experiments is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.

Orientations Futures

Several future directions can be explored for the further investigation of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide. One of the potential directions is to study the pharmacokinetics and pharmacodynamics of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide in vivo, which will help in determining its efficacy and toxicity in animal models. Additionally, the potential of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide as a therapeutic agent in various diseases such as cancer, inflammation, and pain can be further explored. Furthermore, the development of novel analogs of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide with improved solubility and efficacy can also be explored for the development of more potent therapeutic agents.

Méthodes De Synthèse

The synthesis of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide involves a multistep process that starts with the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-N-cyclohexylacetamide in the presence of triethylamine to form the amide intermediate. Finally, the amide intermediate is reacted with 2-hydroxybenzofuran in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to yield 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide.

Applications De Recherche Scientifique

3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases. Several studies have reported the anti-inflammatory and analgesic properties of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, which make it a potential candidate for the treatment of chronic pain and inflammation-related diseases. Additionally, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Propriétés

IUPAC Name

3-[(2-cyclohexylacetyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-30-20-13-12-17(15-21(20)31-2)26-25(29)24-23(18-10-6-7-11-19(18)32-24)27-22(28)14-16-8-4-3-5-9-16/h6-7,10-13,15-16H,3-5,8-9,14H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBXNRGOKCJBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.